
6-Hydroxy-2-naphthaldehyde
Overview
Description
6-Hydroxy-2-naphthaldehyde is an organic compound with the molecular formula C11H8O2. It is characterized by its pale gray to white crystalline powder appearance. This compound is known for its aromatic properties and is soluble in organic solvents such as ethanol and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for 6-Hydroxy-2-naphthaldehyde involves the following steps :
Bromination: Beta-naphthol reacts with bromine to form 1,6-dibromo-2-naphthol.
Reduction: 1,6-dibromo-2-naphthol is reduced to 6-bromo-2-naphthol.
Methylation: 6-bromo-2-naphthol undergoes methylation to form 6-bromo-2-naphthyl methyl ether.
Grignard Reaction: 6-bromo-2-naphthyl methyl ether reacts with magnesium to form a Grignard reagent, which then reacts with N,N-dimethyl formamide to produce 6-methoxy-2-naphthaldehyde.
Demethylation: 6-methoxy-2-naphthaldehyde is demethylated using lithium chloride in a high boiling point aprotic polar solvent to yield this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The process is advantageous due to its simplicity, low cost, and high yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated derivatives
Scientific Research Applications
Fluorescent Probes
One of the most significant applications of 6-hydroxy-2-naphthaldehyde is in the development of fluorescent probes. For instance, a mitochondrial-targeted pH fluorescent probe was synthesized using this compound, demonstrating a large Stokes shift of 196 nm and effective mitochondrial pH visualization in live cells . This application highlights its utility in biological imaging and cellular studies.
Fluorescent Probe | Stokes Shift (nm) | pKa Value | Application |
---|---|---|---|
Mitochondrial probe | 196 | 8.85 ± 0.04 | Live cell imaging |
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. For example, it has been utilized to create imine-zwitterion compounds that exhibit diverse pharmacological properties, including anti-carbonic anhydrase activity . These modifications can enhance the therapeutic efficacy of existing drugs.
Compound Type | Biological Activity | Method of Synthesis |
---|---|---|
Imine-zwitterion products | Anti-carbonic anhydrase | Condensation with primary amines |
Material Science
The compound is also significant in material science for developing new materials with specific optical properties. Research has shown that derivatives can be linked with aggregation-induced emission (AIE) materials, leading to novel fluorophores with unique photophysical properties . This application is particularly relevant in creating advanced sensors and imaging agents.
Case Study 1: Mitochondrial Imaging
In a study published in The Analyst, researchers synthesized a fluorescent probe using this compound that successfully targeted mitochondria in HepG2 cells. The probe's ability to visualize pH fluctuations within mitochondria underscores its potential for studying cellular metabolism and related diseases .
Case Study 2: Drug Development
A recent investigation into the modification of existing drugs using this compound resulted in the creation of zwitterionic compounds that showed promising results against various biological targets. The study utilized single-crystal X-ray diffraction to confirm the structures of these compounds, providing insights into their stability and interactions .
Mechanism of Action
The mechanism by which 6-Hydroxy-2-naphthaldehyde exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits enzymes that produce pro-inflammatory cytokines such as interleukin-1beta and tumor necrosis factor alpha.
Anti-cancer Activity: It modulates transcription factors like nuclear factor kappa B, which are involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
- 2-Hydroxy-1-naphthaldehyde
- 4-Hydroxy-1-naphthaldehyde
- 6-Methoxy-2-naphthaldehyde
- 6-Cyano-2-naphthol
Comparison: 6-Hydroxy-2-naphthaldehyde is unique due to its specific hydroxyl and aldehyde group positions, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Hydroxy-1-naphthaldehyde and 4-Hydroxy-1-naphthaldehyde have different positions of the hydroxyl group, leading to variations in their chemical behavior and applications .
Biological Activity
6-Hydroxy-2-naphthaldehyde (C11H8O2) is an organic compound recognized for its unique chemical structure and significant biological activities. This compound serves as a crucial intermediate in various chemical reactions and has been investigated for its potential applications in biochemistry, medicine, and materials science. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical properties, and potential therapeutic applications.
This compound is characterized by its pale gray to white crystalline powder form. Its molecular structure features an aldehyde group and a hydroxyl group, which contribute to its reactivity and biological interactions. The compound is primarily utilized in the synthesis of fluorescent probes, particularly for mitochondrial imaging due to its ability to target and accumulate in mitochondria.
The biological activity of this compound can be attributed to several key mechanisms:
- Fluorescent Probe Development : It is used in the synthesis of mitochondrial-targeted pH fluorescent probes that allow for visualization of mitochondrial pH changes in live cells. The compound interacts with cellular components through covalent bonding facilitated by its aldehyde group, leading to enzyme inhibition or activation.
- Oxime and Hydrazone Formation : this compound reacts with hydroxylamine to form oximes and with hydrazine to produce hydrazones, which are significant in various biochemical pathways.
- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress by neutralizing free radicals .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Activity : Research has shown that this compound derivatives exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. These findings suggest potential applications in developing new antimicrobial agents .
- Antioxidant Studies : A study evaluating the antioxidant capacity of various naphthalene derivatives indicated that this compound possesses notable antioxidant properties, which could be harnessed for therapeutic purposes in conditions associated with oxidative stress .
- Mitochondrial Imaging : The compound has been effectively used as a fluorescent probe to assess mitochondrial function. Its ability to visualize pH fluctuations within mitochondria provides insights into cellular metabolism and energy production processes .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Absorption : High gastrointestinal absorption allows for effective delivery within biological systems.
- Blood-Brain Barrier Permeability : The compound is capable of crossing the blood-brain barrier, expanding its potential therapeutic applications in neurological disorders.
Properties
IUPAC Name |
6-hydroxynaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYNJOJHKYNLIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377308 | |
Record name | 6-Hydroxy-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78119-82-1 | |
Record name | 6-Hydroxy-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxy-2-naphthaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-Hydroxy-2-naphthaldehyde utilized in the development of fluorescent probes?
A: this compound serves as a key building block in constructing fluorescent probes for detecting specific analytes. For instance, it can be chemically modified to create probes that exhibit fluorescence changes upon interaction with target molecules like sulfite [] or changes in pH []. The hydroxyl group and aldehyde group present in its structure allow for various chemical modifications, making it versatile for designing probes with desired properties.
Q2: Can you provide an example of how the structure of a this compound-based probe relates to its function?
A: In the development of a near-infrared fluorescent probe for sulfite detection (NIR-BN), this compound was conjugated with a benzopyrylium moiety []. This specific conjugation was crucial for achieving near-infrared emission at 680 nm, making the probe suitable for in vivo imaging. This highlights how structural modifications of this compound directly impact the probe's spectral properties and potential applications.
Q3: Beyond fluorescent probes, are there other applications of this compound in chemical synthesis?
A: Yes, this compound is a valuable starting material in organic synthesis. A notable example is its use in the synthesis of Nafamostat mesylate, a drug with anticoagulant and anti-inflammatory properties []. The synthesis leverages the reactivity of both the aldehyde and hydroxyl groups of this compound to introduce new functionalities and build the target molecule step-by-step.
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